molecular formula C18H13Cl2NO4 B2653857 Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate CAS No. 477499-81-3

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2653857
CAS No.: 477499-81-3
M. Wt: 378.21
InChI Key: LMECSTWZZPMWSZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate electrophile.

    Introduction of the Amido Group: The amido group is introduced by reacting the benzofuran core with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 3-[(2,4-dichlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(12-5-3-4-6-14(12)25-16)21-17(22)11-8-7-10(19)9-13(11)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMECSTWZZPMWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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